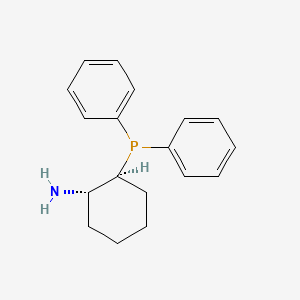

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Description

Properties

IUPAC Name |

(1S,2S)-2-diphenylphosphanylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLZEHZPXYMFE-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457457 | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452304-63-1 | |

| Record name | (1S,2S)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452304-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 452304-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine structural properties

An In-depth Technical Guide to the Structural Properties of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is a chiral P,N-bidentate ligand of significant interest within the fields of organic synthesis and drug development. Its rigid, well-defined stereochemical structure makes it a highly effective ligand for a variety of metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. This guide provides a detailed examination of the core structural, physicochemical, and spectroscopic properties of this ligand, offering insights for researchers and scientists aiming to leverage its capabilities in asymmetric catalysis.

Molecular Architecture and Stereochemistry

The efficacy of this compound as a chiral auxiliary is fundamentally derived from its unique three-dimensional architecture. The molecule is built upon a cyclohexane scaffold, which adopts a stable chair conformation. Two key functional groups are appended to this ring: a primary amine (-NH₂) and a diphenylphosphino (-P(C₆H₅)₂) group.

The stereochemical designator, (1S,2S), is critical. It defines the absolute configuration at the two stereogenic centers (C1 and C2 of the cyclohexane ring). This specific configuration places the amine and the bulky diphenylphosphino groups in a trans-diaxial or trans-diequatorial orientation relative to each other, depending on the chair flip. This fixed spatial relationship is paramount for inducing chirality in catalytic processes.

The two bulky phenyl groups on the phosphorus atom create a defined chiral pocket when the ligand coordinates to a metal center, sterically directing incoming substrates to approach from a specific trajectory, which is the basis for its enantioselective control.

Physicochemical and Handling Properties

A comprehensive understanding of the ligand's physical properties is essential for its proper handling, storage, and application in experimental setups.

| Property | Value / Description | Source(s) |

| Molecular Weight | 283.35 g/mol | [2][3] |

| Appearance | White to pale cream or pale yellow crystalline powder/crystals. | [4][5] |

| Solubility | Insoluble in water. | [6] |

| Predicted XlogP | 3.4 | [1][3] |

| Stability | Air sensitive. | [6] |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon), in a dark place at room temperature. | [2][6] |

Handling Precautions: Due to its air sensitivity, all manipulations should be performed using standard Schlenk line or glovebox techniques to prevent oxidation of the phosphine moiety. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE) should be used at all times.

Spectroscopic and Structural Characterization

The precise structure of this compound is confirmed through a combination of spectroscopic methods and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for confirming the identity and purity of the ligand.

-

¹H NMR: The spectrum will exhibit distinct regions. Aromatic protons from the two phenyl groups typically appear as multiplets in the downfield region (~7.0-8.0 ppm). The aliphatic protons on the cyclohexane ring will appear in the upfield region (~1.0-4.0 ppm), with their specific chemical shifts and coupling patterns providing confirmation of the trans stereochemistry. The protons of the amine group will also be present.

-

³¹P NMR: A single resonance is expected, characteristic of a triarylphosphine, confirming the presence and electronic environment of the phosphorus atom.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the phenyl rings and the six individual carbons of the cyclohexane backbone.

Commercial sources confirm that purity is typically assayed at ≥97.0% by NMR, with the proton NMR spectrum conforming to the expected structure.[4]

Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. Predicted collision cross-section values for various adducts, such as [M+H]⁺ at m/z 284.15628, are available.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure. This technique definitively confirms:

-

The absolute stereochemistry at the C1 and C2 positions.

-

The trans relationship between the amine and diphenylphosphino substituents.

-

The adoption of a chair conformation by the cyclohexane ring.

-

Precise bond lengths and angles, offering insight into steric strain and electronic properties.

Structural Role in Asymmetric Catalysis

The power of this compound lies in its function as a P,N-bidentate ligand. It coordinates to a transition metal (e.g., Palladium, Rhodium, Ruthenium) through both the soft phosphorus donor and the hard nitrogen donor.[8][9] This dual coordination creates a rigid, 7-membered chelate ring with the metal center.

This chelation imposes a highly organized and sterically defined chiral environment around the metal's active site. The stereochemical information from the ligand's backbone is thus effectively transferred to the catalytic center, dictating the facial selectivity of substrate binding and subsequent reaction.

Caption: Coordination of the P,N-bidentate ligand to a metal center.

This structured chiral environment is the key to its success in various asymmetric transformations, including hydrogenations, allylic alkylations, and Michael additions.[10][11]

Representative Experimental Workflow: In-Situ Catalyst Formation

To apply the structural properties of the ligand in a practical setting, it is often used to form a catalyst complex in-situ just before the catalytic reaction. The following is a generalized workflow.

Caption: Generalized workflow for in-situ catalyst preparation.

Protocol Steps:

-

System Preparation: A reaction vessel (e.g., a Schlenk flask or autoclave) is thoroughly dried and rendered inert by purging with dry argon or nitrogen.

-

Precursor Dissolution: The chosen metal precursor (e.g., a palladium, rhodium, or iridium salt) is dissolved in a suitable, degassed anhydrous solvent (e.g., CH₂Cl₂, THF, or Toluene).

-

Ligand Addition: The this compound ligand (typically 1.0-1.2 equivalents relative to the metal) is dissolved in the same solvent and added to the metal precursor solution.

-

Complexation: The resulting mixture is stirred at room temperature for a defined period (e.g., 15-60 minutes) to allow for the complete formation of the chiral catalyst complex. A color change is often observed during this step.

-

Substrate Addition: The prochiral substrate is added to the solution containing the now-formed active catalyst.

-

Reaction Initiation: The reaction is initiated by adding the final reagent or by establishing the required reaction conditions (e.g., pressurizing with hydrogen for a hydrogenation reaction).

-

Monitoring and Analysis: The reaction is monitored by techniques like TLC or GC/HPLC. Upon completion, the product is isolated, and its enantiomeric excess is determined using chiral chromatography.

This self-validating protocol ensures that the active chiral catalyst is correctly formed under controlled conditions, directly translating the structural integrity of the ligand into high enantioselectivity in the final product.

References

-

PubChem. This compound (C18H22NP). PubChem Identifier: CID 11166389. [Link]

-

PubChem. (1R,2R)-N,N'-(Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide). PubChem Identifier: CID 57470009. [Link]

-

PubChem. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine. PubChem Identifier: CID 11166387. [Link]

-

Naicker, D., et al. (2016). Crystal structure of N,N-bis(diphenylphosphanyl)cyclohexylamine, C30H31NP2. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 655-656. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Cyclohexylamine. HMDB ID: HMDB0031404. [Link]

-

Wang, D., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 12(10), 1188. [Link]

-

Sci-Hub. Synthesis and applications to asymmetric catalysis of a series of mono- and bis(diazaphospholidine) ligands. Tetrahedron Letters, 2008. [Link]

-

ResearchGate. Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. [Link]

-

MDPI. Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses. Molecules, 2017. [Link]

-

NIH National Center for Biotechnology Information. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. J Am Chem Soc, 2008. [Link]

-

MDPI. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules, 2020. [Link]

-

NIST WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]

Sources

- 1. PubChemLite - this compound (C18H22NP) [pubchemlite.lcsb.uni.lu]

- 2. 452304-63-1|this compound|BLD Pharm [bldpharm.com]

- 3. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | C18H22NP | CID 11166387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H60084.03 [thermofisher.cn]

- 5. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]

- 6. (1R,2R)-(-)-2-(Diphenylphosphino)cyclohexylamine, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Synthesis and applications to asymmetric catalysis of a series of mono- and bis(diazaphospholidine) ligands / Journal of the Chemical Society, Perkin Transactions 1, 2001 [sci-hub.ru]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Coordination Chemistry of Aminophosphine Ligands with Transition Metals: A Technical Guide for Catalysis and Drug Development

Abstract

Aminophosphine ligands have emerged as a versatile and highly tunable class of molecules in coordination chemistry, finding critical applications in both homogeneous catalysis and the development of novel therapeutic agents. Their unique combination of a hard nitrogen donor and a soft phosphorus donor allows for fine-tuning of the electronic and steric properties of their transition metal complexes, leading to remarkable control over reactivity and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical aspects of aminophosphine coordination chemistry. We will delve into the synthetic methodologies for these ligands, their diverse coordination behaviors with various transition metals, essential characterization techniques, and their applications in cutting-edge catalytic transformations and as potential anticancer agents. This guide is intended to be a practical resource, offering not only theoretical background but also actionable experimental protocols and insights into the causality behind experimental design.

Introduction: The Allure of the P,N Bond in Coordination Chemistry

The field of organometallic chemistry has been profoundly impacted by the development of sophisticated ligand architectures that can precisely control the behavior of a transition metal center. Among these, aminophosphine ligands, which feature a direct phosphorus-nitrogen (P-N) bond, represent a class of P,N-hybrid ligands with exceptional versatility. The inherent difference in the electronic nature of the hard nitrogen and soft phosphorus donor atoms imparts a unique ambiphilic character to the resulting metal complexes. This electronic dichotomy allows for the stabilization of various oxidation states of the metal and can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]

The tunability of aminophosphine ligands is one of their most significant advantages. By judicious selection of the substituents on both the phosphorus and nitrogen atoms, a researcher can systematically modify the steric bulk and electronic properties of the ligand. This modularity is crucial for optimizing the performance of a catalyst for a specific transformation or for fine-tuning the biological activity of a potential therapeutic agent.[2] This guide will explore the fundamental aspects of aminophosphine chemistry, from their synthesis to their applications, with a focus on providing practical knowledge for laboratory work.

Synthesis of Aminophosphine Ligands: A Modular Approach to Ligand Design

The synthesis of aminophosphine ligands is generally straightforward, with the most common method being the reaction of a chlorophosphine with a primary or secondary amine in the presence of a base to scavenge the HCl byproduct.[3][4] This modular approach allows for the facile introduction of a wide range of functional groups and chiral moieties, making it a powerful tool for ligand design.

Causality in Synthetic Design:

The choice of reagents and reaction conditions is critical for the successful synthesis of aminophosphine ligands.

-

Chlorophosphine Precursors: The substituents on the chlorophosphine (e.g., aryl, alkyl) will largely determine the electronic properties and steric bulk around the phosphorus atom. Electron-donating alkyl groups will result in a more electron-rich phosphine, while electron-withdrawing aryl groups will decrease the electron density on the phosphorus.

-

Amine Nucleophiles: The choice of the amine determines the nature of the nitrogen donor and allows for the introduction of additional functionality or chirality. The use of chiral amines is a common strategy for the synthesis of ligands for asymmetric catalysis.[5]

-

Solvent and Temperature: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are typically used to prevent hydrolysis of the chlorophosphine and the resulting aminophosphine ligand. Reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

-

Base: A non-nucleophilic base, such as triethylamine (Et3N), is commonly employed to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Experimental Protocol: Synthesis of N,N-bis(diphenylphosphino)aniline

This protocol describes a representative synthesis of a common bis(aminophosphine) ligand.

Materials:

-

Aniline (1.0 eq)

-

Chlorodiphenylphosphine (2.0 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorodiphenylphosphine (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The formation of triethylammonium chloride will be observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford N,N-bis(diphenylphosphino)aniline as a crystalline solid.

Caption: Synthetic scheme for N,N-bis(diphenylphosphino)aniline.

Coordination Chemistry with Transition Metals: The Art of Complexation

Aminophosphine ligands exhibit diverse coordination behavior with transition metals, acting as monodentate, bidentate, or bridging ligands. The coordination mode is influenced by the ligand's structure, the nature of the metal, and the reaction conditions.

-

Monodentate Coordination: Simple aminophosphines can coordinate to a metal center through the phosphorus atom.

-

Bidentate P,N-Chelation: Many aminophosphine ligands are designed to act as bidentate ligands, forming a stable chelate ring with the metal center. The size of the chelate ring can be tuned by varying the linker between the phosphorus and nitrogen atoms.

-

Bridging Coordination: In some cases, aminophosphine ligands can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.

The electronic properties of the aminophosphine ligand play a crucial role in determining the stability and reactivity of the resulting metal complex. The nitrogen atom acts as a hard σ-donor, while the phosphorus atom is a softer σ-donor and a π-acceptor. This combination allows for a synergistic effect, where the nitrogen atom increases the electron density at the metal center, which in turn enhances the π-backbonding to the phosphorus atom.[4]

Caption: Common coordination modes of aminophosphine ligands.

Characterization Techniques: Unveiling the Structure and Dynamics

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of aminophosphine ligands and their transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing these compounds in solution.[6]

-

³¹P NMR: This is the most informative NMR technique for studying phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment and coordination state.[4] Upon coordination to a metal center, the ³¹P NMR signal typically shifts downfield. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond.[1][7] Coupling between the phosphorus nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹⁵Pt) can provide valuable structural information.

-

¹H and ¹³C NMR: These techniques are used to characterize the organic backbone of the ligand and to confirm the overall structure of the complex. The chemical shifts and coupling patterns of the protons and carbons in the vicinity of the metal center can be affected by coordination.[6]

Table 1: Representative ³¹P NMR Chemical Shifts

| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference |

| Free Aminophosphine Ligand | +20 to +100 | [4] |

| Palladium(II) Complex | +40 to +120 | [1] |

| Platinum(II) Complex | +10 to +60 (with ¹⁹⁵Pt satellites) | [8] |

| Rhodium(I) Complex | +80 to +150 | [9] |

| Ruthenium(II) Complex | +30 to +80 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and coordination geometries.[10][11][12] This information is invaluable for understanding the steric and electronic properties of the ligand and for correlating the structure of the complex with its reactivity or biological activity. The process involves growing a high-quality single crystal of the compound, which can be a challenging but rewarding step.[13]

Applications in Homogeneous Catalysis: Driving Chemical Transformations

Transition metal complexes of aminophosphine ligands are highly effective catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[9] The ability to tune the ligand's properties allows for the optimization of catalyst activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling Reactions

Aminophosphine-ligated palladium complexes are particularly prominent in Suzuki-Miyaura and Heck cross-coupling reactions.[14][15][16][17] The electron-rich nature of the aminophosphine ligand facilitates the oxidative addition of aryl halides to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[18][19] The steric bulk of the ligand can also promote the reductive elimination step, leading to faster catalyst turnover.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an in-situ generated aminophosphine-palladium catalyst.

Materials:

-

4-Bromotoluene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Palladium(II) acetate (0.01 eq)

-

Aminophosphine ligand (0.02 eq)

-

Toluene/Water (10:1 v/v)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and the aminophosphine ligand (0.02 eq).

-

Add the toluene/water solvent mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Applications in Medicinal Chemistry and Drug Development: A New Frontier

The unique properties of aminophosphine-transition metal complexes have also attracted significant interest in the field of medicinal chemistry, particularly in the development of novel anticancer agents.[2] Ruthenium complexes, in particular, have shown promise as alternatives to platinum-based drugs.[20][21][22][23][24][25]

Ruthenium-Aminophosphine Complexes as Anticancer Agents

Ruthenium(II)-arene complexes bearing aminophosphine ligands have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin.[2] The proposed mechanism of action for many of these complexes involves the induction of apoptosis (programmed cell death) through various cellular pathways.[26]

Key Features of Ruthenium-Based Anticancer Agents:

-

"Activation by Reduction": Ruthenium(III) complexes are often less reactive and can act as prodrugs, being reduced to the more active Ru(II) species within the hypoxic environment of a tumor.

-

Mimicking Iron: Ruthenium can mimic iron in its binding to serum proteins like albumin and transferrin, facilitating its transport and accumulation in cancer cells.[20][24]

-

Multiple Cellular Targets: Unlike cisplatin, which primarily targets DNA, ruthenium complexes have been shown to interact with multiple cellular targets, including mitochondria and proteins, which may help to overcome resistance mechanisms.[21][25]

Caption: Potential mechanisms of action for ruthenium-aminophosphine anticancer agents.

Table 2: In Vitro Cytotoxicity of a Representative Ruthenium-Aminophosphine Complex

| Cell Line | IC₅₀ (µM) | Reference |

| A2780 (Ovarian Carcinoma) | 5.2 | [2] |

| A2780R (Cisplatin-Resistant) | 6.1 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 8.9 | [2] |

| HT-29 (Colon Carcinoma) | 12.4 | [2] |

Conclusion and Future Outlook

The coordination chemistry of aminophosphine ligands with transition metals is a rich and rapidly evolving field. The modularity of their synthesis and the unique electronic properties of the P-N bond provide a powerful platform for the design of highly effective catalysts and innovative therapeutic agents. Future research in this area will likely focus on the development of more sophisticated ligand architectures, including chiral ligands for asymmetric catalysis and ligands with built-in functionalities for targeted drug delivery. The continued exploration of the fundamental principles governing the structure-activity relationships of these fascinating molecules will undoubtedly lead to new and exciting discoveries in both chemistry and medicine.

References

- Biricik, N., et al. (2011). Aminophosphine ligands: synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Transition Metal Chemistry, 36(5), 513-520.

- Kulesh, A. A., et al. (2019). Function of substituents in coordination behaviour, thermolysis and ligand crossover reactions of phosphine oxides. New Journal of Chemistry, 43(3), 1369-1378.

- Shafir, A., et al. (2018). Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes. Dalton Transactions, 47(39), 13834-13844.

- Witte, M. D., et al. (2013). Characterizing metal binding sites in proteins with X-ray crystallography.

- Li, W., & Zhang, J. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(6), 1658-1677.

- Lazarević, T., et al. (2017). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences, 7(1), 1-10.

- Antonarakis, E. S., & Emadi, A. (2010). Ruthenium-based chemotherapeutics: are they ready for prime time?. Cancer chemotherapy and pharmacology, 66(1), 1-9.

- Suresh, E., et al. (2015). 31P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. RASAYAN Journal of Chemistry, 8(1), 1-6.

- Ryl, J., et al. (2023). Review of the Most Important Research Trends in Potential Chemotherapeutics Based on Coordination Compounds of Ruthenium, Rhodium and Iridium. International Journal of Molecular Sciences, 24(13), 10837.

- Wisniewski, J. A., et al. (2021). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). The Journal of Organic Chemistry, 86(11), 7415-7428.

- Orr, R. K., et al. (2017). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. Molecules, 22(9), 1477.

- Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. CHIMIA International Journal for Chemistry, 63(10), 693-696.

- Maganu, M., & de la Cruz, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. CHIMIA, 63(10), 693-696.

- Kumar, M. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Journal of Chemical Sciences, 136(2), 1-10.

- Kumar, A., et al. (2019). Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques. Dalton Transactions, 48(29), 10766-10783.

- Liu, Z., et al. (2018). Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. Frontiers in Chemistry, 6, 579.

- Kumar, A., et al. (2022). Ruthenium Complexes as Potential Cancer Cell Growth Inhibitors for Targeted Chemotherapy. ChemistrySelect, 7(28), e202201402.

- BenchChem. (2025).

- Antonarakis, E. S., & Emadi, A. (2010). Ruthenium-based chemotherapeutics: Are they ready for prime time?. Cancer Chemotherapy and Pharmacology, 66(1), 1-9.

- Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 53-65.

- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 213.

- Henderson, W., et al. (1996). Synthesis and characterisation of bis(diphenylphosphino)amine complexes of platinum(II). Journal of the Chemical Society, Dalton Transactions, (14), 2947-2954.

- Ahlquist, M., & Norrby, P. O. (2006). Palladium Monophosphine Intermediates in Catalytic Cross-Coupling Reactions: A DFT Study. Organometallics, 25(24), 5516-5519.

- Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 53-65.

- LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. Chemistry LibreTexts.

- Kumar, A., et al. (2017). Ruthenium Based Anticancer Compounds and Their Importance. International Journal of Scientific Research, 6(8), 1-3.

- Takagi, H. D., et al. (2011). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Journal of the Korean Chemical Society, 55(4), 605-610.

- Jaiswal, P. (2019). Nmr spectroscopy of inorganic compounds. SlideShare.

- Iqbal, M. (2017). How to design a catalyst?.

- Guiry, P. J., et al. (2004).

- Kayan, C., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 387, 246-252.

- Diebolt, O., et al. (2006). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (11), 1435-1443.

- Aydemir, M., et al. (2007). Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. Polyhedron, 26(18), 5319-5328.

- Diebolt, O., et al. (2006). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (11), 1435-1443.

- Wang, F., et al. (2017). The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials.

- Alvarez, S., et al. (2003). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. Inorganica Chimica Acta, 349, 179-186.

- Vícha, J. (2014). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University.

- Kayan, C., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 387, 246-252.

- Royal Society of Chemistry. (2018). Teaching ideas.

- Sigma-Aldrich. (n.d.). Aminophosphine Ligands. Sigma-Aldrich.

- Basrah University. (n.d.). Catalytic Reactor Design. Basrah University.

- Imperial College London. (2021).

- Aydemir, M., et al. (2008). Aminophosphine–palladium(II) complexes: Synthsesis, structure and applications in Suzuki and Heck cross-coupling reactions. Journal of Organometallic Chemistry, 693(2), 269-277.

- LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.

- Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.

- The Organic Chemistry Tutor. (2018). Basic Introduction to NMR Spectroscopy. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterisation of bis(diphenylphosphino)-amine complexes of platinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. chemijournal.com [chemijournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jocpr.com [jocpr.com]

- 13. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands | Semantic Scholar [semanticscholar.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. jhsci.ba [jhsci.ba]

- 21. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bhu.ac.in [bhu.ac.in]

- 25. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Spectroscopic Data Analysis of Chiral Phosphine Ligands

Introduction: The Central Role of Chirality in Phosphine Ligands

Chiral phosphine ligands are the cornerstone of modern asymmetric catalysis, a field that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The precise three-dimensional arrangement—or chirality—of these ligands around a metal center dictates the stereochemical outcome of a catalytic reaction, making the synthesis of single-enantiomer products possible. Consequently, the unambiguous determination of a ligand's structure, purity, and absolute configuration is not merely an academic exercise; it is a critical prerequisite for developing robust, efficient, and reproducible catalytic systems.

This guide provides an in-depth exploration of the primary spectroscopic techniques employed to characterize these vital molecules. Moving beyond a simple recitation of methods, we will delve into the underlying principles, offer field-proven experimental protocols, and discuss the nuances of data interpretation. Our focus will be on building a holistic understanding that integrates multiple analytical techniques to construct a complete and validated picture of the chiral phosphine ligand .

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful and routinely used tool for the structural analysis of phosphine ligands. Its ability to probe the local chemical environment of specific nuclei provides invaluable information on connectivity, conformational dynamics, and purity.

The Primacy of ³¹P NMR

The phosphorus-31 (³¹P) isotope is ideal for NMR analysis: it has a spin of I = ½ and is 100% naturally abundant, resulting in sharp signals and high sensitivity.[1][2] The chemical shift (δ) of a ³¹P nucleus is exquisitely sensitive to its electronic environment, including the nature of the substituents on the phosphorus atom and its coordination state.[3][4]

-

Expertise in Action: The ³¹P NMR spectrum is the first and most crucial checkpoint for any chemist working with phosphine ligands. A single, sharp peak is a strong indicator of a pure, unoxidized phosphine. The corresponding phosphine oxide, a common and often catalytically detrimental impurity, will appear as a separate peak significantly downfield.[5] Monitoring this downfield region is a critical quality control step.

Determining Enantiomeric Purity with Chiral Solvating Agents (CSAs): While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent can. The CSA forms transient, diastereomeric complexes with the enantiomers of the phosphine ligand. These diastereomeric complexes have different magnetic environments, leading to the resolution of a single racemic peak into two distinct signals in the ³¹P NMR spectrum.[6][7][8] The relative integration of these two peaks provides a direct measure of the enantiomeric excess (ee).

-

Causality Behind the Choice: The selection of the CSA is critical. Agents like N-acyl amino acid derivatives are effective for a range of phosphorus compounds due to their ability to form specific intermolecular interactions (e.g., hydrogen bonding, π-stacking) that maximize the chemical shift difference (ΔΔδ) between the diastereomeric complexes.[7][9]

Complementary Insights from ¹H and ¹³C NMR

While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR provide a complete picture of the organic framework of the ligand.

-

¹H NMR: Provides information on the number, connectivity, and environment of protons. Coupling to the ³¹P nucleus (J-coupling) can be observed, which helps in assigning protons close to the phosphorus atom.

-

¹³C NMR: Reveals the carbon skeleton of the ligand. Again, P-C J-coupling constants are invaluable for assigning carbons directly bonded to or near the phosphorus atom.

For axially chiral ligands like BINAP, the ¹H NMR spectrum can be complex, but it provides a unique fingerprint for the specific ligand and its derivatives.[10][11]

Experimental Protocol: Quantitative ³¹P NMR for Enantiomeric Excess (ee) Determination

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the chiral phosphine ligand into a clean, dry NMR tube.

-

Add ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆). Rationale: The choice of solvent can influence the resolution of the diastereomeric signals. CDCl₃ is a good starting point, but aromatic solvents like C₆D₆ may offer better resolution due to different solvation effects.

-

Add the chiral solvating agent (e.g., Fmoc-Trp(Boc)-OH) in a molar ratio determined by optimization, typically starting with 1.0-1.5 equivalents relative to the phosphine.[7]

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Spectrometer Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for the best resolution.

-

Acquire a standard proton-decoupled ³¹P NMR spectrum.

-

Key Parameter for Quantitation: To ensure accurate integration, the relaxation delay (d1) must be sufficiently long, typically 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei being measured. A d1 of 10-20 seconds is often a safe starting point for quantitative work.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for accurate integration.

-

-

Data Processing and Analysis:

-

Apply standard Fourier transformation and phase correction.

-

Carefully integrate the two resolved peaks corresponding to the two diastereomeric complexes.

-

Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

-

Section 2: Chiroptical Spectroscopy: Probing the Chiral Environment Directly

Chiroptical techniques, such as Circular Dichroism, are based on the differential interaction of chiral molecules with polarized light.[12][13] They provide direct information about the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption between left and right circularly polarized light in the UV-Visible region.[14] An ECD spectrum is a plot of this difference (Δε) versus wavelength.

-

Expertise in Action: For a chiral phosphine ligand, the ECD spectrum serves as a unique fingerprint for a specific enantiomer. The spectrum of the opposing enantiomer will be a mirror image. This makes ECD an excellent tool for confirming the identity of an enantiomer when a reference spectrum is available.[15] Furthermore, ECD is highly sensitive to the conformation of the ligand, especially in flexible systems.[16]

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region.[17] Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal.

-

Trustworthiness through Validation: The power of VCD lies in its synergy with computational chemistry. By calculating the theoretical VCD spectrum for a molecule of a known absolute configuration (e.g., the (R)-enantiomer) using Density Functional Theory (DFT), one can compare it to the experimentally measured spectrum.[18][19]

-

If the experimental and calculated spectra match in their sign and relative intensity patterns, the absolute configuration is confidently assigned.[20]

-

If they are mirror images, the molecule has the opposite absolute configuration.

-

This combination of experiment and theory provides a highly reliable, non-destructive method for determining the absolute configuration of a novel chiral phosphine ligand in solution, which is especially valuable when suitable crystals for X-ray analysis cannot be obtained.[21][22]

-

Experimental Protocol: VCD for Absolute Configuration Determination

-

Sample Preparation:

-

Prepare a concentrated solution of the chiral ligand (typically 10-50 mg/mL) in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄, CS₂). Rationale: High concentration is needed to obtain a good VCD signal. The solvent must have clear windows in the IR region of interest (typically 2000-900 cm⁻¹).

-

Use a short pathlength cell (e.g., 50-100 µm) to minimize solvent absorption.

-

-

Data Acquisition:

-

Acquire the VCD and IR absorption spectra simultaneously.

-

Collect data for a sufficient duration (often several hours) to achieve an adequate signal-to-noise ratio.

-

Acquire a solvent background spectrum under identical conditions and subtract it from the sample spectrum.

-

-

Computational Modeling (DFT):

-

Perform a thorough conformational search of the ligand using a suitable molecular mechanics or semi-empirical method.

-

Optimize the geometry of the most stable conformers using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).

-

Perform frequency and VCD intensity calculations for the optimized conformers.

-

Boltzmann-average the calculated spectra based on the relative energies of the conformers.

-

-

Analysis:

-

Compare the final calculated VCD spectrum for one enantiomer with the experimental spectrum.

-

Assign the absolute configuration based on the match or mirror-image relationship between the two spectra.

-

Section 3: X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is considered the "gold standard" for structural determination. It provides an unambiguous, three-dimensional map of the atomic positions within a crystal lattice, yielding precise information on bond lengths, bond angles, and, crucially, the absolute configuration.[23]

Principles and the Flack Parameter

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion.[24] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, meaning that the intensities of certain pairs of reflections (known as Bijvoet pairs) are no longer identical. By measuring these small intensity differences, the crystallographer can determine the absolute structure of the molecule in the crystal.

-

The Flack Parameter (x): This is a refined parameter in the crystallographic model that quantifies the absolute structure.[25][26][27]

-

A value of x ≈ 0 with a small standard uncertainty (e.g., x = 0.02(5)) indicates that the assigned absolute configuration is correct.[21]

-

A value of x ≈ 1 indicates that the structure should be inverted.

-

A value of x ≈ 0.5 may suggest racemic twinning, where the crystal contains an equal mixture of both enantiomers.[28]

-

Experimental Workflow: From Ligand to Structure

The workflow for X-ray crystallography is a multi-step process that requires patience and expertise.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Section 4: An Integrated Approach: Synthesizing the Data

No single technique tells the whole story. A robust characterization of a chiral phosphine ligand relies on the intelligent integration of multiple spectroscopic methods. Each technique provides a piece of the puzzle, and their collective data provides a self-validating system.

Comparative Analysis of Core Techniques

The choice of technique depends on the specific question being asked, the nature of the sample, and the available resources.

| Technique | Information Provided | Sample State | Strengths | Limitations |

| ³¹P NMR | Purity, structure, ee (with CSA) | Solution | High throughput, quantitative, excellent for purity | Indirect ee determination, no absolute configuration |

| ECD | Fingerprint of enantiomer, conformation | Solution | High sensitivity, small sample amount | Requires a known reference for assignment |

| VCD | Absolute configuration, conformation | Solution | Determines absolute configuration without crystals | Requires computation, lower throughput, higher concentration |

| X-ray | Absolute configuration, solid-state structure | Crystalline Solid | Unambiguous, "gold standard" | Requires high-quality single crystals, structure may differ from solution |

Decision-Making Workflow

A logical workflow ensures that the most efficient path is taken to fully characterize a new chiral phosphine ligand.

Caption: Decision workflow for chiral phosphine ligand characterization.

Conclusion

The comprehensive analysis of chiral phosphine ligands is a multi-faceted endeavor that is essential for the advancement of asymmetric catalysis. By leveraging the strengths of NMR for purity and enantiomeric excess, chiroptical spectroscopy for absolute configuration in solution, and X-ray crystallography for definitive solid-state structure, researchers can build a complete and trustworthy profile of their ligands. This integrated spectroscopic approach not only validates the integrity of the molecule but also provides the foundational knowledge required to understand its behavior in catalysis and to design the next generation of high-performance ligands.

References

-

Flack, H. D. "Flack parameter." Wikipedia.

-

Watkin, D. J. "Howard Flack and the Flack Parameter." MDPI.

-

Li, Y., & Raushel, F. M. "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents." PubMed.

-

Kartouzian, A. "Spectroscopy for model heterogeneous asymmetric catalysis." PubMed.

-

Cooper, R. "Flack parameter – Chemical Crystallography." OlexSys.

-

Li, Y., & Raushel, F. M. "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents." National Institutes of Health.

-

De Jesús, K., et al. "Synthesis of New BINAP-Based Aminophosphines and Their 31 P-NMR Spectroscopy." MDPI.

-

Quin, L. D., & Verkade, J. G. "Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification." ResearchGate.

-

OlexSys. "Glossary." OlexSys.

-

Li, Y., & Raushel, F. M. "Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents." ResearchGate.

-

He, Y., et al. "Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution." Dalton Transactions.

-

De Jesús, K., et al. "Synthesis of new BINAP-based aminophosphines and their ³¹P-NMR spectroscopy." PubMed.

-

Watkin, D. J. "(PDF) Howard Flack and the Flack Parameter." ResearchGate.

-

ResearchGate. "a¹H NMR spectra of BINAP-AuNP (top) and free BINAP (bottom); b³¹P NMR..." ResearchGate.

-

Li, Y., & Raushel, F. M. "Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents." Sci-Hub.

-

ResearchGate. "Preparation and 31P nuclear magnetic resonance studies of chiral phosphines | Request PDF." ResearchGate.

-

Takaishi, K., et al. "Circularly Polarized Luminescence of Palladium(0) Complexes Bearing Chiral Diphosphines." Chemistry Letters.

-

Li, Y., & Raushel, F. M. "Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating." Chemistry.

-

Plevová, K., et al. "Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes." ChemistrySelect.

-

University of Ottawa. "31 Phosphorus NMR." University of Ottawa NMR Facility.

-

Organic Syntheses. "(r)-(+)- and (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap)." Organic Syntheses.

-

He, Y., et al. "Determination of the Absolute Configuration of Pentacoordinate Chiral Phosphorus Compounds in Solution by Using Vibrational Circular Dichroism Spectroscopy and Density Functional Theory." PubMed.

-

ResearchGate. "(a) Preparation of chiral phosphines L1 and L2. (b) ECD spectra of (P)." ResearchGate.

-

Akram, M. "31-P NMR SPECTROSCOPY." Slideshare.

-

Scribd. "31P NMR Spectroscopy Guide | PDF." Scribd.

-

Grützmacher, H., & Breher, F. "Phosphorus-31 NMR Spectroscopy." ReadingSample.

-

Flack, H. D., & Bernardinelli, G. "The use of X-ray crystallography to determine absolute configuration." PubMed.

-

Magritek. "Monitoring the oxidation of Phosphine ligands using 31P NMR." Magritek.

-

Nafie, L. A., & B'Beri, F. E. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.

-

Jabłoński, M., et al. "Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis." The Journal of Organic Chemistry.

-

NSF Public Access Repository. "A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers." NSF PAR.

-

Schrödinger. "Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects." Schrödinger.

-

Eliel, E. L., & Wilen, S. H. "4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Thieme.

-

National Institutes of Health. "Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism." PMC.

-

He, Y., et al. "Determination of the absolute configuration of pentacoordinate chiral phosphorus compounds in solution by using vibrational circular dichroism spectroscopy and density functional theory." Semantic Scholar.

-

Chemistry LibreTexts. "Circular Dichroism." Chemistry LibreTexts.

-

Cooper, R. "absolute configuration – Chemical Crystallography." OlexSys.

-

Costa Pessoa, J., et al. "(PDF) Circular dichroism in coordination compounds." ResearchGate.

-

Wikipedia. "Circular dichroism." Wikipedia.

-

National Institutes of Health. "Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines." PMC.

-

JASCO Global. "CD Spectra Measurements of Organic Compounds and Metal-Complexes using a OneDrop Accessory with Microsampling Disc." JASCO.

-

MDPI. "Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems." MDPI.

-

Drake, A. F. "Circular dichroism spectroscopy for the study of protein-ligand interactions." PubMed.

-

Mtoz Biolabs. "How to Interpret a Circular Dichroism." Mtoz Biolabs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. mdpi.com [mdpi.com]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 6. Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Spectroscopy for model heterogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular dichroism - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Vibrational circular dichroism spectroscopy of two chiral binaphthyl diphosphine ligands and their palladium complexes in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Determination of the absolute configuration of pentacoordinate chiral phosphorus compounds in solution by using vibrational circular dichroism spectroscopy and density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. americanlaboratory.com [americanlaboratory.com]

- 20. schrodinger.com [schrodinger.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Determination of the absolute configuration of pentacoordinate chiral phosphorus compounds in solution by using vibrational circular dichroism spectroscopy and density functional theory. | Semantic Scholar [semanticscholar.org]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Flack parameter - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]

- 28. Glossary | OlexSys [olexsys.org]

The Unseen Architect: A Technical Guide to (1S,2S)-2-(Diphenylphosphino)cyclohexanamine in Asymmetric Catalysis

Introduction: The Quest for Chirality and the Rise of Privileged Ligands

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, the performance of advanced materials, and the efficiency of industrial processes often depend on the specific three-dimensional arrangement of atoms within a molecule. Asymmetric catalysis has emerged as the most elegant and efficient methodology for accessing enantiomerically pure compounds, and at the heart of this discipline lies the chiral ligand. These molecular architects, though used in substoichiometric amounts, dictate the stereochemical outcome of a reaction, transforming simple starting materials into complex, value-added products.

Among the pantheon of successful chiral ligands, those incorporating phosphorus atoms have demonstrated exceptional versatility and efficacy.[1][2] The unique electronic and steric properties of phosphines make them ideal for coordinating with transition metals and creating a chiral environment around the catalytic center. This guide delves into the technical intricacies of a particularly promising, yet underexplored, chiral aminophosphine ligand: (1S,2S)-2-(Diphenylphosphino)cyclohexanamine (CAS 452304-63-1).

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, characterization, and potential applications of this ligand, with a focus on the underlying principles that govern its function in asymmetric catalysis. By understanding the "why" behind the "how," practitioners can unlock the full potential of this powerful synthetic tool.

Molecular Profile and Physicochemical Properties

A thorough understanding of a ligand's fundamental properties is the bedrock of its effective application. Here, we present the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 452304-63-1 | [3] |

| Molecular Formula | C₁₈H₂₂NP | [3] |

| Molecular Weight | 283.35 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | [1] |

Synthesis and Characterization: Crafting the Chiral Catalyst

The accessibility of a chiral ligand is a critical factor in its widespread adoption. The synthesis of this compound is conceptually straightforward, starting from the commercially available and enantiopure (1S,2S)-1,2-diaminocyclohexane. The synthetic strategy hinges on the nucleophilic character of the amino groups and the electrophilicity of a phosphorus-containing reagent.

Synthetic Pathway

The most common approach to synthesizing aminophosphine ligands involves the reaction of a chiral amine with a halophosphine. In the case of our target molecule, the mono-functionalization of the diamine is the key challenge.

Caption: Synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar aminophosphine ligands.

Materials:

-

(1S,2S)-1,2-Diaminocyclohexane

-

Chlorodiphenylphosphine

-

Triethylamine (anhydrous)

-

Toluene (anhydrous)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reactant Preparation: Dissolve (1S,2S)-1,2-diaminocyclohexane (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.

-

Slow Addition: Cool the solution to 0 °C in an ice bath. Add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous toluene dropwise via the dropping funnel over 1 hour.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Filter the reaction mixture under nitrogen to remove the triethylammonium chloride salt. Wash the solid with anhydrous toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from an appropriate solvent system (e.g., toluene/hexane).

Characterization

The identity and purity of the synthesized ligand must be confirmed through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the phenyl protons and the protons of the cyclohexyl backbone. The integration of these signals can confirm the structure.

-

³¹P NMR: A single resonance in the characteristic region for trivalent phosphines is expected, confirming the presence of the diphenylphosphino group.

-

¹³C NMR: Will provide further confirmation of the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Optical Rotation: The specific rotation of the enantiomerically pure ligand should be measured to confirm its chirality.

Applications in Asymmetric Catalysis: Directing Stereoselectivity

This compound is a bidentate P,N-ligand, a class of ligands that has proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions.[4] The combination of a "soft" phosphorus donor and a "hard" nitrogen donor allows for strong coordination to the metal center and effective transfer of chirality.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a cornerstone of modern organic synthesis for the enantioselective formation of C-C, C-N, and C-O bonds.[5] Chiral phosphine ligands are instrumental in controlling the stereochemical outcome of this reaction.

Catalytic Cycle:

Caption: Generalized catalytic cycle for Palladium-catalyzed AAA.

In this cycle, the chiral ligand (L*), this compound, coordinates to the Pd(0) catalyst. The resulting chiral complex then undergoes oxidative addition to the allylic substrate to form a diastereomeric mixture of π-allyl palladium(II) complexes. The stereochemistry of the final product is determined by the subsequent nucleophilic attack on one of the termini of the π-allyl system, which is directed by the chiral ligand.

Representative Application: Alkylation of 1,3-Diphenylallyl Acetate

A standard benchmark reaction to evaluate the efficacy of chiral ligands in AAA is the reaction of 1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Pd(π-allyl)Cl]₂ | (1S,2S)-2-(DPPCA) | THF | 25 | >95 | >98 |

(Data is representative for highly effective P,N-ligands in this reaction and serves as a target for the application of this compound)

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Chiral phosphine ligands, particularly those that can form a chelate with the metal, are highly effective in this transformation.

Catalytic Cycle:

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

The chiral aminophosphine ligand coordinates to the rhodium precursor. After activation, the prochiral olefin coordinates to the chiral rhodium complex. The facial selectivity of the subsequent hydrogenation is controlled by the steric and electronic properties of the ligand, leading to the formation of one enantiomer of the product in excess.

Representative Application: Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The asymmetric hydrogenation of enamides is a classic benchmark for evaluating chiral phosphine ligands, providing access to valuable chiral amino acids.

| Entry | Catalyst | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | [Rh(COD)₂]BF₄ | (1S,2S)-2-(DPPCA) | MeOH | 1 | >99 | >95 |

(Data is representative for effective aminophosphine ligands in this reaction and serves as a target for the application of this compound)

Conclusion and Future Outlook

This compound represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its synthesis from readily available starting materials and its structural features as a P,N-bidentate ligand make it a promising candidate for a wide range of enantioselective transformations. While its full potential is yet to be exhaustively explored, the foundational principles of its design and its analogy to well-established ligand systems provide a strong rationale for its application in the synthesis of complex chiral molecules.

For researchers in drug discovery and process development, this ligand offers an opportunity to explore new catalytic systems that may provide unique reactivity and selectivity profiles. Further investigations into its utility in other catalytic reactions, such as hydroformylation, hydroamination, and cycloaddition reactions, are warranted and are expected to further solidify its position as a "privileged" ligand in the field of asymmetric catalysis.

References

- Trost, B. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation. In Comprehensive Organic Synthesis II (pp. 551-587). Elsevier.

-

PubChem. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine. [Link]

- Zhang, J., & Wang, X. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(6), 1657–1677.

- Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines A New Class of Versatile, Tunable Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345.

- Gao, K., & Wu, X. (2017). Recent advances in enantioselective Pd-catalyzed allylic substitution: From design to applications. Journal of the American Chemical Society, 139(42), 14949-14963.

- Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Unfunctionalized Alkenes. In Privileged Chiral Ligands and Catalysts (pp. 317-347). Wiley-VCH Verlag GmbH & Co. KGaA.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.

-

MDPI. (2018). Palladium-Catalyzed Reactions. [Link]

-

RSC Publishing. (2014). Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. [Link]

-

RSC Publishing. (2019). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. [Link]

-

Sci-Hub. (1977). Asymmetric hydrogenation using ferrocenylphosphine rhodium(I) cationic complexes. [Link]

-

RSC Publishing. (2018). Perfluorinated Taddol phosphoramidite as an L,Z-ligand on Rh(i) and Co(−i): evidence for bidentate coordination via metal–C6F5 interaction. [Link]

-

NIH. (2015). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. [Link]

-

MDPI. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

-

RSC Publishing. (2018). Palladium-catalyzed diastereo- and enantioselective allylic alkylation of oxazolones with 1,3-dienes under base-free conditions. [Link]

-

NIH. (2015). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 452304-63-1|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electronic and Steric Effects in (1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Foreword: The Architectonics of Asymmetric Catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the quest for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inert or, in some cases, deleterious.[1] Asymmetric catalysis, a field recognized with a Nobel Prize, stands as the most elegant and efficient methodology to achieve this stereochemical control.[2] At the heart of this discipline lies the chiral catalyst, a sophisticated molecular architect that dictates the three-dimensional outcome of a chemical transformation.

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has emerged as a powerful tool in the arsenal of the synthetic chemist. Its efficacy, particularly in transition-metal-catalyzed reactions such as asymmetric hydrogenation, is a direct consequence of the intricate interplay between its electronic and steric properties.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these core principles. We will dissect the structural nuances of this ligand, quantify its influence on a metal center, and elucidate how these properties are masterfully harnessed to achieve high levels of enantioselectivity. As a self-validating system, the principles discussed herein will not only illuminate the function of this specific ligand but also provide a foundational framework for the rational design of future catalytic systems.

Structural and Chiral Integrity of this compound

This compound is a bidentate ligand, meaning it can bind to a metal center through two donor atoms: the phosphorus of the diphenylphosphino group and the nitrogen of the amine group. The chiral backbone, a trans-1,2-disubstituted cyclohexane, imparts a rigid and well-defined stereochemical environment. The (1S,2S) configuration ensures that both the diphenylphosphino and the amino groups are in equatorial positions in the most stable chair conformation of the cyclohexane ring. This arrangement is crucial for minimizing steric strain and pre-organizing the ligand for effective chelation to a metal center.

The phosphorus atom, with its lone pair of electrons, acts as a soft Lewis base, readily coordinating to transition metals. The amine group, a harder Lewis base, provides a secondary point of interaction. This P,N-ligand architecture is a hallmark of many successful catalysts in asymmetric hydrogenation and other transformations.[2]

The Dual Pillars of Influence: Steric and Electronic Effects

The catalytic performance of a phosphine ligand is fundamentally governed by two key parameters: its size (steric effects) and its electron-donating or -withdrawing nature (electronic effects).[4] These two factors are often intertwined and collectively determine the stability, activity, and selectivity of the resulting metal complex.

Quantifying Steric Hindrance: The Tolman Cone Angle

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at the vertex, assuming a standard M-P bond length of 2.28 Å.[4][5] A larger cone angle signifies greater steric hindrance around the metal center.

The steric bulk of the diphenylphosphino group and the chiral cyclohexane frame are instrumental in creating a chiral pocket around the metal's active site. This pocket preferentially accommodates the substrate in a specific orientation, leading to the selective formation of one enantiomer of the product.

Gauging Electronic Influence: The Tolman Electronic Parameter (TEP)

The electronic effect of a phosphine ligand is a measure of its net electron-donating or -withdrawing ability. This is quantified by the Tolman Electronic Parameter (TEP) , which is determined experimentally by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard [Ni(CO)₃(L)] complex, where L is the phosphine ligand.[4][7]

Strongly electron-donating ligands increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[4] Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency.

Again, a precise TEP value for this compound has not been published. However, we can infer its electronic nature. The diphenylphosphino group is generally considered to be moderately electron-withdrawing due to the sp²-hybridized phenyl carbons. The amino group on the cyclohexane backbone, while not directly bonded to the phosphorus, can have a through-bond inductive effect. The overall electronic character is likely to be that of a net σ-donating ligand, with the phosphorus atom being the primary donor. The electron density at the phosphorus is crucial for the stability of the metal-ligand bond and influences the reactivity of the metal center.